![molecular formula C18H22O5 B2589700 tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 428850-41-3](/img/structure/B2589700.png)
tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” is a chemical compound with the molecular formula C18H22O5. It is a derivative of coumarin, a type of oxygen-containing heterocycle . Coumarins are valuable compounds that are widely found in nature and have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A review on the synthesis methods of coumarin systems includes recent research investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” can be analyzed using techniques such as NMR and IR spectroscopy . For example, the structures of similar polysaccharide esters and polyelectrolytes were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” can be studied using various techniques. For instance, the light-triggered photodimerization of the chromene moieties of photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Aplicaciones Científicas De Investigación
Analytical Methods in Environmental Science
- Detection in Water : A method involving gas chromatography and mass spectrometry has been developed to detect compounds like tert-butyl ethers in water. This method is capable of detecting various degradation products and is relevant for environmental monitoring (Church et al., 1997).
Degradation and Environmental Fate
- Degradation Pathways : Research has studied the degradation pathways of tert-butyl ethers, generating insights into their breakdown products and environmental impacts. Such studies are crucial for understanding the fate of these compounds in nature (Stefan et al., 2000).
Chemical Reactions and Applications
- Chain Transfer Agents in Polymerization : tert-Butyl esters, similar in structure to the compound , have been used as chain transfer agents in the copolymerization of vinyl ether and oxirane. This application is significant in the field of polymer chemistry (Hotta et al., 2020).
- Fujiwara-Moritani Reactions : tert-Butyl perbenzoate, a compound related to tert-butyl ethers, has been used in Fujiwara-Moritani reactions, indicating potential catalytic applications of similar compounds in organic synthesis (Liu & Hii, 2011).
Environmental Behavior and Treatment
- Air-Water Transfer : Studies on the air-water transfer properties of methyl tert-butyl ether and its degradation products provide insights into the environmental behavior of similar compounds. Understanding such dynamics is essential for environmental risk assessments (Arp & Schmidt, 2004).
Microbial Degradation
- Microbial Degradation in Environment : Research on the microbial degradation of tert-butyl ethers like MTBE in the environment reveals the potential bioremediation strategies for similar compounds (Fayolle et al., 2001).
Direcciones Futuras
The future directions in the research of “tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” and similar compounds could involve further investigation into their synthesis methods, biological properties, and potential applications . The photochemistry observed in similar compounds may be used to control the properties of new derivatives and are thus of interest in the design of smart materials .
Propiedades
IUPAC Name |
tert-butyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-12-9-15(19)22-17-11(2)14(8-7-13(12)17)21-10-16(20)23-18(3,4)5/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOVAUIMQGTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

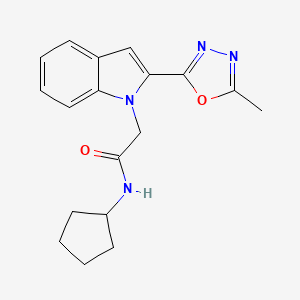
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589619.png)
![2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2589620.png)
![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)
![methyl 4-[({[1-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2589624.png)
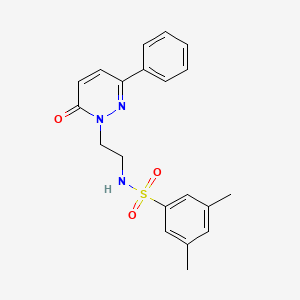
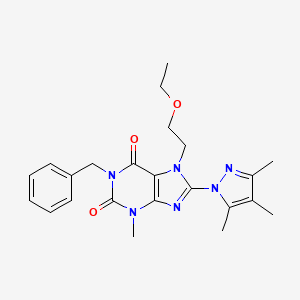
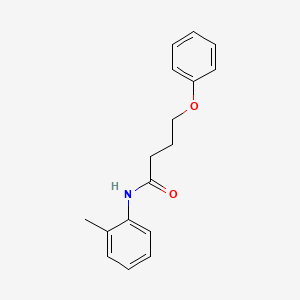
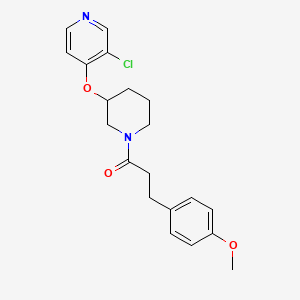
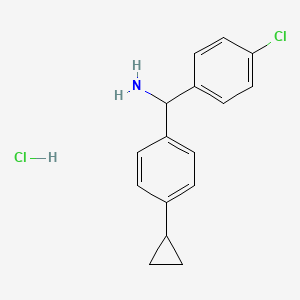
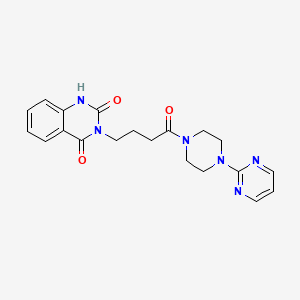
![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)